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molecular formula C14H16N2O3 B8543783 n-acetyl-|A-methyltryptophan CAS No. 34308-77-5

n-acetyl-|A-methyltryptophan

Cat. No. B8543783
M. Wt: 260.29 g/mol
InChI Key: BJZSSQKRXOYXCT-UHFFFAOYSA-N
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Patent
US05593967

Procedure details

The malonic acid (73) (5.48 g, 18.0 mmol) was refluxed in pyridine/water (1:1) (20 mL) until no diacid remained (SiO2 :EtOH-EtOAc (1:1) +1% AcOH; rf 0.26). The reaction mixture was cooled, diluted with water (50 mL), and acidified with 10% sulphuric acid (50 mL). The resulting solution was left at 0° C. overnight to crystallize. The brown solid was filtered off and dried to yield 2-acetamido-3-(3-indolyl)butanoic acid isomer A (74A) (1.30 g, 28%); δ H (300M Hz; d6 -DMSO), 1.32 (3H, J 9 Hz, CH3), 1.84 (3H, s, CHH3CO), 3.46-3.55 (1H, m, indCH(CH3)-), 4.58-4.67 (1H, m, CH(COOH)NHAc), 6.93-7.19 (3H, m), 7.34 (1H, d, J 8 Hz, amide NH), 7.54 (1H, J 8 Hz, indole 7-H), 8.04 (1H, d, J 9 Hz, indole-4H), 10.81 (1H brs, indole NH), ca 12.4 (vbrs, CO2H). The filtrate was extracted with ethyl acetate (4×100 mL). The ethyl acetate extracts were combined and washed with water (2×50 mL) then extracted with 10% sodium hydrogen carbonate (2×100 mL). The sodium hydrogen carbonate extract was acidified with 4N sulphuric acid then extracted with ethyl acetate (2×75 mL). The ethyl acetate solution was washed with water (2×25 mL) then evaporated to dryness to give a beige foam, 2-acetamido-3-(3-indolyl)butanoic acid isomer B (74B) (2.17 g, 46%); δ H (300M Hz, d6 -DMSO), 1.32 (3H, d, J 7 Hz, CH3), 1.84 (3H, s, CH3CO), 3.50 (1H, M, ind CH(CH3)-), 4.66 (1H, m, CH(COOH)NHAc), 6.93-719 (3H, m), 7.34 (1H, d, J 8 Hz, amide NH), 7.63 (1H, d, J 8 Hz, indole 7-H), 7.84 (1H, d, J 9 Hz, indole 4-H), 10.83 (1H, s, indole NH), ca 12.5 (vbrs, CO2H).
Name
malonic acid
Quantity
5.48 g
Type
reactant
Reaction Step One
[Compound]
Name
diacid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
pyridine water
Quantity
20 mL
Type
reactant
Reaction Step One
Name
EtOH EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
28%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH2:10][CH:11]=CC(NC(C(O)=O)C(O)=O)=O)=[CH:2]1.[CH3:23][CH2:24][OH:25].CC[O:28][C:29]([CH3:31])=[O:30].CC(O)=O.S(=O)(=O)(O)O.[N:41]1C=CC=CC=1.O>O>[C:24]([NH:41][CH:31]([CH:10]([C:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[NH:1][CH:2]=1)[CH3:11])[C:29]([OH:28])=[O:30])(=[O:25])[CH3:23] |f:1.2,5.6|

Inputs

Step One
Name
malonic acid
Quantity
5.48 g
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)CC=CC(=O)NC(C(=O)O)C(=O)O
Name
diacid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
pyridine water
Quantity
20 mL
Type
reactant
Smiles
N1=CC=CC=C1.O
Step Two
Name
EtOH EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO.CCOC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)O
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
to crystallize
FILTRATION
Type
FILTRATION
Details
The brown solid was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)NC(C(=O)O)C(C)C1=CNC2=CC=CC=C12
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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